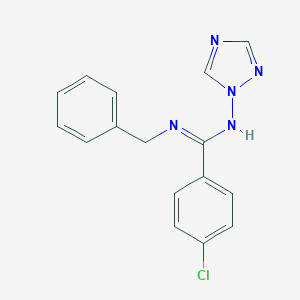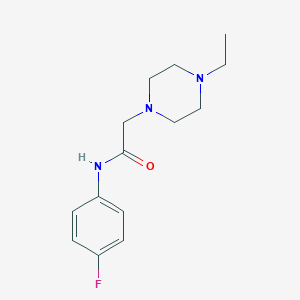![molecular formula C17H16ClN3O B259187 N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, commonly known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential applications in cancer research and therapy.
Mecanismo De Acción
AG1478 selectively targets the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which is a transmembrane receptor that plays a key role in cell growth and proliferation. By inhibiting the activity of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, AG1478 can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AG1478 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AG1478 is its selectivity for the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which reduces the risk of off-target effects. However, AG1478 is not effective against all types of cancer, and its efficacy can vary depending on the specific cancer cell line and genetic mutations present.
Direcciones Futuras
There are several future directions for research on AG1478. One area of focus is the development of more potent and selective N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine inhibitors, which could improve the efficacy and reduce the side effects of cancer therapy. Another area of interest is the use of AG1478 in combination therapy with other cancer drugs, which could enhance its anti-tumor effects. Additionally, there is ongoing research on the role of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine signaling in other diseases, such as Alzheimer's disease and diabetes, which could lead to new applications for AG1478.
Métodos De Síntesis
AG1478 can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 4-chlorobenzaldehyde to produce 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 2-methoxyethylamine to produce AG1478. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
AG1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. AG1478 has also been studied for its potential use in combination therapy with other cancer drugs.
Propiedades
Nombre del producto |
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine |
|---|---|
Fórmula molecular |
C17H16ClN3O |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) |
Clave InChI |
ZOSIIGZBHYIOEL-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
SMILES canónico |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
